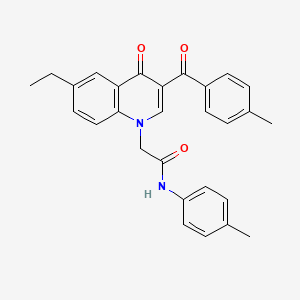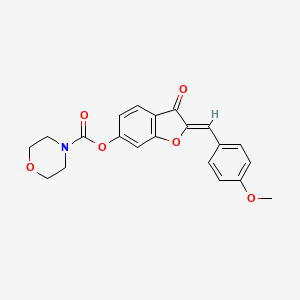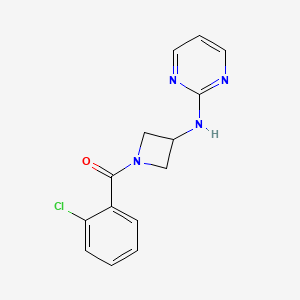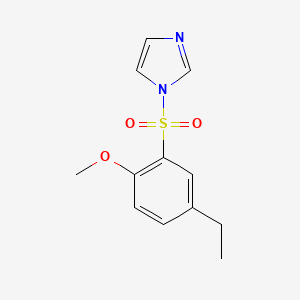
(E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-methyl-3-phenyl-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H26N4O and its molecular weight is 362.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in D2-like Receptors
The compound's structural elements, specifically arylalkyl substituents, have been recognized for enhancing potency and selectivity in binding affinity at D2-like receptors, fundamental in antipsychotic agents. While the exact effects of the arylalkyl moieties are unpredictable, the collective structure significantly determines the selectivity and potency at these receptors (Sikazwe et al., 2009).
Interaction with DNA
The compound’s analogue, Hoechst 33258, exhibits strong binding affinity to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This binding is attributed to the compound's N-methyl piperazine derivative structure. Such interactions are essential in various biological processes and have applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Contribution to Pro-cognitive Effects
The compound's structure is related to agents like Ang IV and des-Phe(6)Ang IV, which are linked to memory processing. These agents' pro-cognitive effects are partly mediated by dopamine (DA), with specific dopamine receptor subpopulations influencing memory aspects controlled by them. This illustrates the potential therapeutic implications of the compound in memory and cognitive functions (Braszko, 2010).
Anti-mycobacterial Activity
Piperazine, a core element in the compound, is a significant scaffold in medicinal chemistry, particularly noted for its anti-mycobacterial activity against Mycobacterium tuberculosis. The review underscores the importance of piperazine as a building block in designing potent anti-TB molecules, highlighting the design, rationale, and structure-activity relationship of these compounds (Girase et al., 2020).
Versatility in Therapeutic Applications
Piperazine derivatives, a key component of the compound, are significant in the rational design of various therapeutic agents, including antipsychotic, antihistamine, antidepressant, anticancer, and more. Modifications in the piperazine nucleus lead to significant variations in medicinal potential, showcasing the structural versatility and broad therapeutic potential of the compound (Rathi et al., 2016).
properties
IUPAC Name |
(E)-2-methyl-3-phenyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-17(15-18-7-3-2-4-8-18)22(27)26-13-11-25(12-14-26)21-16-19-9-5-6-10-20(19)23-24-21/h2-4,7-8,15-16H,5-6,9-14H2,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJHTWIEKGQQIQ-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)


![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)



![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)